molecular formula C7H5BrO2 B077567 2-Bromo-5-methyl-1,4-benzoquinone CAS No. 13070-25-2

2-Bromo-5-methyl-1,4-benzoquinone

Cat. No. B077567
CAS RN: 13070-25-2
M. Wt: 201.02 g/mol
InChI Key: GELQQGMYSDRBHC-UHFFFAOYSA-N
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Description

“2-Bromo-5-methyl-1,4-benzoquinone” is a chemical compound with the linear formula C7H5BrO2 . It is also known by other names such as 5-BROMOTOLUQUINONE, 2-BROMO-5-METHYL-P-QUINONE, 5-BROMO-2-METHYL-1,4-BENZOQUINONE, and 2-BroMo-5-Methylcyclohexa-2,5-diene-1,4-dione .


Molecular Structure Analysis

The molecular structure of “2-Bromo-5-methyl-1,4-benzoquinone” is represented by the linear formula C7H5BrO2 . The molecular weight of this compound is 201.021 .


Chemical Reactions Analysis

Quinones, such as “2-Bromo-5-methyl-1,4-benzoquinone”, are not aromatic compounds but are conjugated cyclic diketones . They are readily interconverted with the related aromatic arenols, and their chemistry is largely interdependent .


Physical And Chemical Properties Analysis

The melting point of “2-Bromo-5-methyl-1,4-benzoquinone” is 106 °C . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Chemical Synthesis

“2-Bromo-5-methyl-1,4-benzoquinone” is used as a reactant in various chemical reactions. For instance, it is involved in Carbonylative Stille couplings followed by isomerization and intramolecular Heck reactions . It also participates in Knoevenagel condensation .

Cyclization of N - (α-methyl- p -methoxybenzyl)-imino-esters

This compound plays a significant role in the cyclization of N - (α-methyl- p -methoxybenzyl)-imino-esters . This process is crucial in the synthesis of complex organic compounds.

Imination and Oxidative Heterocyclization / Carbonylation

“2-Bromo-5-methyl-1,4-benzoquinone” is used in the imination and oxidative heterocyclization / carbonylation . These reactions are fundamental in the production of various organic compounds.

Intramolecular Amination

This compound is also involved in intramolecular amination , a process that is essential in the synthesis of nitrogen-containing organic compounds.

Antibacterial Activities

Compounds related to “2-Bromo-5-methyl-1,4-benzoquinone” have shown antibacterial activities against Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus . This suggests potential applications in the development of new antibacterial agents.

Anticancer Activity

Research has been conducted on the design and synthesis of compounds related to “2-Bromo-5-methyl-1,4-benzoquinone” for their potential anticancer activity . This indicates the possible use of this compound in cancer research and treatment.

Safety and Hazards

The safety symbols for “2-Bromo-5-methyl-1,4-benzoquinone” are GHS07 . The hazard statements include H315-H319 , which indicate that it causes skin irritation and serious eye irritation. The precautionary statements include P264-P280-P302+P352-P321-P332+P313-P362-P264-P280-P305+P351+P338-P337+P313P , which provide guidance on how to handle the compound safely.

Mechanism of Action

properties

IUPAC Name

2-bromo-5-methylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELQQGMYSDRBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369604
Record name 2-Bromo-5-methyl-1,4-benzoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13070-25-2
Record name 2-Bromo-5-methyl-1,4-benzoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-methyl-1,4-benzoquinone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-Bromo-5-methyl-1,4-benzoquinone in the synthesis of natural quinone analogs?

A1: 2-Bromo-5-methyl-1,4-benzoquinone serves as a dienophile in Diels-Alder reactions with 1-aryl-2-R-3-trimethylsiloxy-1,3-butadienes. This reaction leads to the formation of Hydroxy-5-(2-methoxyphenyl)-2-methyl-6-R-1,4-naphthoquinones, which are analogs of natural quinones [].

Q2: Can you provide an example of a specific reaction using 2-Bromo-5-methyl-1,4-benzoquinone to synthesize a natural quinone analog?

A2: The reaction of 2-Bromo-5-methyl-1,4-benzoquinone with 1-(2-methoxyphenyl)-2-R-3-trimethylsiloxy-1,3-butadienes produces Hydroxy-5-(2-methoxyphenyl)-2-methyl-6-R-1,4-naphthoquinones. This reaction pathway highlights the utility of 2-Bromo-5-methyl-1,4-benzoquinone as a building block in organic synthesis for creating structurally diverse quinone analogs [].

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